1,1,2,2,3,4-Hexafluorocyclobutane

Semiconductor plasma etching Global Warming Potential PFC emissions reduction

1,1,2,2,3,4-Hexafluorocyclobutane (CAS 356-15-2, molecular formula C4H2F6) is a partially fluorinated cyclic hydrocarbon belonging to the hydrofluorocarbon (HFC) class, distinct from fully saturated perfluorocarbons (PFCs) by the presence of two hydrogen atoms on its four-membered cyclobutane ring. The compound exists as cis and trans stereoisomers with markedly different physical properties: cis-1,1,2,2,3,4-hexafluorocyclobutane (CAS 22819-47-2) exhibits a boiling point of 63°C and density of 1.778 g/cm³, while trans-1,1,2,2,3,4-hexafluorocyclobutane (CAS 23012-94-4) boils at 27°C with density 1.558 g/cm³.

Molecular Formula C4H2F6
Molecular Weight 164.05 g/mol
Cat. No. B15378816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,2,3,4-Hexafluorocyclobutane
Molecular FormulaC4H2F6
Molecular Weight164.05 g/mol
Structural Identifiers
SMILESC1(C(C(C1(F)F)(F)F)F)F
InChIInChI=1S/C4H2F6/c5-1-2(6)4(9,10)3(1,7)8/h1-2H
InChIKeyLMSLTAIWOIYSGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2,2,3,4-Hexafluorocyclobutane (C4H2F6) – Technical Baseline and Procurement Context for Semiconductor Etching Applications


1,1,2,2,3,4-Hexafluorocyclobutane (CAS 356-15-2, molecular formula C4H2F6) is a partially fluorinated cyclic hydrocarbon belonging to the hydrofluorocarbon (HFC) class, distinct from fully saturated perfluorocarbons (PFCs) by the presence of two hydrogen atoms on its four-membered cyclobutane ring . The compound exists as cis and trans stereoisomers with markedly different physical properties: cis-1,1,2,2,3,4-hexafluorocyclobutane (CAS 22819-47-2) exhibits a boiling point of 63°C and density of 1.778 g/cm³, while trans-1,1,2,2,3,4-hexafluorocyclobutane (CAS 23012-94-4) boils at 27°C with density 1.558 g/cm³ . Its primary industrial application is as a low-global-warming-potential (low-GWP) etching gas in semiconductor plasma processes, where it serves as an alternative to high-GWP PFC etchants such as c-C4F8 and C4F6 [1].

1
Low-GWP HFC alternative for semiconductor plasma etch processes, supporting GHG reduction targets
2
Cyclic vs. linear isomer differentiation enables reported etch profile control in high-aspect-ratio contact etching
3
Cis/trans boiling point divergence (liquid vs. near-gas) requires isomer-specific gas delivery infrastructure

Why Direct Substitution of C4H2F6 with c-C4F8 or CHF3 Fails in Advanced Dielectric Etching


Generic substitution of 1,1,2,2,3,4-hexafluorocyclobutane (C4H2F6) with conventional perfluorocarbon etchants fails on two critical procurement-relevant axes. First, c-C4F8 (GWP = 8,700–10,300) and C4F6 (GWP = 9,200) carry global warming potentials incompatible with semiconductor industry GHG reduction mandates, whereas C4H2F6 isomers exhibit significantly lower GWPs suitable for next-generation processes [1]. Second, the hydrogen atoms in C4H2F6 fundamentally alter plasma dissociation pathways and fluorocarbon polymer deposition characteristics relative to hydrogen-free PFCs, directly impacting SiO2/SiNx etch selectivity and sidewall passivation in high-aspect-ratio contact (HARC) etching [2]. A procurement decision based solely on molecular formula similarity or unit cost overlooks these quantifiable performance divergences that govern process yield in advanced memory device fabrication.

C4H2F6May support low-GWP process targets and reported hydrogen-enabled sidewall passivation in HARC etching
c-C4F8 / CHF3High GWP (8,700–11,700) conflicts with GHG reduction mandates; hydrogen-free plasma chemistry may shift etch selectivity and polymer deposition
Cyclic C4H2F6Lower dissociation and higher high-mass ion retention reported under low O2 conditions, influencing profile control
Linear C4H2F6 isomersHigher dissociation rate may reduce sidewall passivation effectiveness; isomer selection cannot be assumed interchangeable

Quantitative Comparative Evidence: 1,1,2,2,3,4-Hexafluorocyclobutane vs. c-C4F8, C4F6, and CHF3 in Plasma Etching


Low Global Warming Potential (GWP) of C4H2F6 Enables Regulatory-Compliant Semiconductor Processing vs. High-GWP PFCs

C4H2F6 isomers demonstrate low global warming potentials (GWPs) compared to perfluorocarbon (PFC) etchants, enabling compliance with semiconductor industry GHG reduction targets. Specifically, c-C4F8 has a GWP100 of 8,700–10,300, C4F6 has a GWP100 of 9,200, and CHF3 has a GWP100 of 11,700, whereas C4H2F6 isomers are characterized as low-GWP alternatives applicable to next-generation processes [1]. The hydrogen-containing structure of C4H2F6 reduces atmospheric persistence relative to fully fluorinated PFCs [2].

GWP Comparison
Reported
C4H2F6 isomers: reported low-GWP; c-C4F8: 8,700–10,300; C4F6: 9,200; CHF3: 11,700
Supports GHG reduction target alignment in semiconductor process gas selection
GWP100 values per IPCC and regulatory databases
Semiconductor plasma etching Global Warming Potential PFC emissions reduction

Cyclic C4H2F6 Isomer Exhibits Reduced Plasma Dissociation vs. Linear C4H2F6 Isomers, Enabling Differentiated Etch Profile Control

Among C4H2F6 isomers, the cyclic structured cis-1,1,2,2,3,4-hexafluorocyclobutane (C4H2F6-cyclo) exhibits lower molecular dissociation in plasma compared to linear C4H2F6 isomers (hexafluoroisobutylene and (Z)-1,1,1,4,4,4-hexafluoro-2-butene). Direct experimental comparison shows that the cyclic structure maintains higher concentrations of high-mass ions in plasma due to reduced fragmentation, leading to different fluorocarbon polymer deposition characteristics and consequently distinct etch profiles [1]. The dissociation difference diminishes with increasing oxygen flow rate, providing a controllable process window [1].

Isomer Dissociation
Direct comparison
Cyclic C4H2F6: ~20% lower dissociation extent; higher high-mass ion retention vs. linear isomers under low O₂ ICP
Supports isomer-specific etch profile and sidewall passivation selection
Inductively coupled plasma, variable O₂ flow
Plasma dissociation Isomer-specific etching High aspect ratio contact

C4H2F6 Delivers Highest Etch Rate and ~1:1 SiO2/SiNx Selectivity vs. C4F6 and C4F8 in Maskless ONON Stack Etching

In maskless ONON (SiO2/SiNx/SiO2/SiNx) stacked structure etching for 3D NAND staircase formation, C4H2F6-based gas demonstrated the highest etch rates compared to C4F6-based and C4F8-based gases, with an etch selectivity of approximately 1:1 between SiO2 and SiNx [1]. This near-unity selectivity, attributed to hydrogen included in the C4H2F6 structure, contrasts with the selectivity behavior of hydrogen-free PFC alternatives. Additionally, the change in horizontal critical dimension (CD) was lower in the order of C4H2F6 < C4F6 < C4F8-based gases due to differences in sidewall passivation effectiveness [1].

Etch Rate Ranking
Direct comparison
Etch rate: C4H2F6 > C4F6 > C4F8; SiO₂/SiNₓ selectivity ≈ 1:1; lowest horizontal CD change
Reported top rank in tested set for throughput and CD uniformity
Maskless ONON stack, 2000 W source, -60 V DC bias
ONON stack etching SiO2/SiNx selectivity 3D NAND

C4H2F6 Enables SiO2/Si3N4 Etch Selectivity Control Unavailable with CHF3 in Low-GWP Dielectric Etching

Comparative plasma etching characterization demonstrates that C4H2F6 offers distinct SiO2/Si3N4 etch selectivity behavior relative to CHF3, the conventional HFC etchant. While CHF3 (GWP = 11,700) provides high selectivity through polymer-rich deposition, C4H2F6 (low-GWP HFC) exhibits different plasma decomposition species and fluorocarbon polymer characteristics, providing an alternative selectivity control mechanism with substantially reduced greenhouse gas impact [1]. The study confirms that significant GHG emissions reduction can be achieved by substituting CHF3 with C4H2F6 without inherent deterioration in SiO2 etching characteristics [1].

CHF₃ Comparison
Cross-study comparable
Comparable SiO₂ etch characteristics to CHF₃, with substantially lower GWP impact
Supports low-GWP substitution without reported performance deterioration
SiO₂ plasma etching, ICP, SEM profile analysis
Dielectric etching SiO2/Si3N4 selectivity Greenhouse gas reduction

Cis/Trans Isomer Boiling Point Differential of 36°C Enables Isomer-Specific Gas Handling and Process Temperature Selection

The cis and trans stereoisomers of 1,1,2,2,3,4-hexafluorocyclobutane exhibit a substantial boiling point differential of 36°C (cis: 63°C; trans: 27°C), with corresponding differences in density (cis: 1.778 g/cm³; trans: 1.558 g/cm³) [1]. This physical property divergence is directly relevant to gas delivery system design in semiconductor fabrication: the trans isomer is a gas at standard ambient temperature (27°C), while the cis isomer is a liquid at room temperature, requiring different cylinder heating, vapor delivery, and mass flow control strategies. The low boiling point of the trans isomer makes it suitable for low-temperature plasma processes [2].

Isomer Boiling Point
Direct comparison
cis: bp 63 °C, density 1.778 g/cm³; trans: bp 27 °C, density 1.558 g/cm³; Δ bp = 36 °C
Informs gas delivery infrastructure compatibility and vapor handling requirements
At 760 mmHg; trans near gas/liquid boundary at 25 °C
Gas delivery system Vapor pressure Cis-trans isomerism

C4H2F6 Photoionization Fragmentation Pattern Differs from c-C4F8, Indicating Distinct Plasma Chemistry Pathways

Photoionization mass spectrometry of cis-1,1,2,2,3,4-hexafluorocyclobutane (cis-c-C4H2F6) and perfluorocyclobutane (c-C4F8) reveals distinct fragmentation patterns that translate to differentiated plasma chemistry. For c-C4F8, the C3F5+ and C2F4+ fragments dominate across 25–170 eV, with yields at 170 eV declining to approximately 30% of yields at 30 eV. In contrast, cis-c-C4H2F6 produces C3H2F3+ and C2HF3+ as the most dominant fragments, with yield curves similar to the C3F5+ and C2F4+ counterparts for c-C4F8 respectively [1]. This hydrogen-containing fragment profile directly influences fluorocarbon polymer composition on etched sidewalls.

Fragment Pattern
Direct comparison
cis-C4H2F6: C₃H₂F₃⁺, C₂HF₃⁺ dominant; c-C4F8: C₃F₅⁺, C₂F₄⁺ dominant; similar yield energy dependence
Supports differentiated plasma chemistry interpretation for polymer deposition
Photoionization 25–170 eV
Photoionization Plasma chemistry Fragment analysis

Validated Industrial Application Scenarios for 1,1,2,2,3,4-Hexafluorocyclobutane (C4H2F6) Based on Quantitative Evidence


Low-GWP Alternative for 3D NAND Staircase ONON Stack Etching with Superior CD Control

Based on direct comparative evidence, C4H2F6 is the preferred etchant for maskless ONON stack staircase formation in 3D NAND fabrication where (1) regulatory GHG emission compliance precludes continued use of c-C4F8 (GWP 8,700–10,300) or C4F6 (GWP 9,200), (2) highest possible etch rate is required for throughput optimization, and (3) minimal horizontal CD change is critical for feature fidelity. C4H2F6-based gas provides the highest etch rate among C4H2F6, C4F6, and C4F8-based gases, with SiO2/SiNx selectivity of ~1:1 and lowest horizontal CD change, attributed to hydrogen-enabled sidewall passivation characteristics [1].

CHF3 Replacement in SiO2 Dielectric Etching for Scope 1 GHG Emissions Reduction

For semiconductor fabs currently using CHF3 (GWP 11,700) for SiO2 dielectric etching, C4H2F6 offers a quantitatively validated low-GWP substitution pathway. Comparative plasma etching characterization confirms that C4H2F6 achieves comparable SiO2 etch performance to CHF3 without process deterioration, while delivering significant GHG emissions reduction [1]. This substitution is particularly relevant for facilities facing carbon pricing mechanisms, regulatory emission caps, or corporate net-zero commitments that penalize high-GWP process gas usage [1].

Isomer-Specific High Aspect Ratio Contact (HARC) Etching with Controlled Plasma Dissociation

For HARC etching processes requiring precise control over fluorocarbon polymer deposition and vertical profile, the cyclic C4H2F6 isomer (cis-1,1,2,2,3,4-hexafluorocyclobutane) provides a measurable advantage over linear C4H2F6 isomers. Direct comparative plasma studies demonstrate that the cyclic structure exhibits lower molecular dissociation (~20% reduction vs. linear isomers under low O2 conditions), resulting in higher concentrations of high-mass ions and different etch profile characteristics [1]. This differential dissociation behavior, tunable via oxygen flow rate, enables process engineers to select the optimal isomer for specific device geometries requiring extreme selectivity and straight vertical profiles [1].

Gas Delivery System Specification Based on Cis/Trans Boiling Point Differential

Procurement decisions for 1,1,2,2,3,4-hexafluorocyclobutane must explicitly consider the 36°C boiling point differential between cis (63°C) and trans (27°C) isomers [1] [2]. The trans isomer, with its lower boiling point, is suitable for low-temperature plasma processes and may be delivered via standard gas handling systems without cylinder heating [3]. The cis isomer, being liquid at standard ambient temperature, requires vapor delivery with cylinder heating and appropriately specified mass flow controllers. Process integration teams should verify existing gas panel infrastructure compatibility before isomer selection.

Application
Selection Property
Validation Focus
3D NAND ONON stack staircase etching
Etch rate ranking and CD uniformity in tested set
SiO₂/SiNₓ near-unity selectivity and low horizontal CD change
SiO₂ dielectric etching with GHG reduction targets
Comparable etch profile to CHF₃ at lower GWP
Etch performance without reported deterioration
HARC etching with isomer-specific profile control
Cyclic isomer lower dissociation behavior
High-mass ion retention and polymer deposition profile
Gas delivery system specification
Cis/trans boiling point and vapor delivery requirements
Infrastructure compatibility for isomer handling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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